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Compound of Interest

Compound Name: AZD-4818

Cat. No.: B1666219 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the CCR1

antagonist, AZD-4818. The content is designed to help interpret negative or unexpected

experimental results and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What is AZD-4818 and what is its mechanism of action?

AZD-4818 is a potent and orally active antagonist of the C-C chemokine receptor type 1

(CCR1). Its primary mechanism of action is to block the binding of CCR1 ligands, such as

Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) and RANTES (CCL5), to the receptor.

This inhibition is intended to prevent the recruitment of inflammatory cells, including neutrophils

and macrophages, to sites of inflammation.

Q2: Why were the clinical trials for AZD-4818 in Chronic Obstructive Pulmonary Disease

(COPD) discontinued?

AstraZeneca discontinued the development of AZD-4818 for COPD following a phase II clinical

trial (NCT00629239) that showed a lack of efficacy.[1][2] Despite being well-tolerated by

patients, inhaled AZD-4818 (300µg twice daily for 4 weeks) did not produce a statistically

significant improvement in lung function (FEV1), functional capacity, or health status compared

to placebo.[2][3][4]
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Q3: We observed a positive effect of AZD-4818 in our preclinical animal model, but the clinical

trials failed. Why might this be?

This is a common challenge in drug development, particularly for chemokine receptor

antagonists. Several factors could contribute to this discrepancy:

Species Differences: The function and expression of chemokine receptors can vary

significantly between humans and preclinical models like mice. For instance, in mice, CCR1

is a key factor for neutrophil chemotaxis, but this may not be the case in humans to the same

extent.[5]

Redundancy of the Chemokine System: The chemokine system is highly redundant, with

multiple ligands binding to multiple receptors. Blocking a single receptor like CCR1 may not

be sufficient to inhibit the inflammatory response, as other chemokines and receptors can

compensate.

High Receptor Occupancy Required: It's possible that sustained, high-level occupancy of the

CCR1 receptor is necessary to achieve a therapeutic effect in a chronic inflammatory

condition like COPD. The dosing regimen in the clinical trial may not have achieved this.

Complexity of COPD Pathophysiology: COPD is a complex and heterogeneous disease. The

inflammatory pathways driving the disease may differ between patients, and CCR1 may not

be a critical driver in the patient population studied.

Q4: Our in vitro chemotaxis assay shows that AZD-4818 effectively blocks MIP-1α-induced cell

migration, but we don't see an effect in our in vivo model. What could be the issue?

Several factors could explain this discrepancy:

Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of AZD-4818
reaching the target tissue in your in vivo model may be insufficient to achieve the necessary

receptor occupancy. Consider conducting PK studies to measure drug levels at the site of

inflammation.

Presence of Other Chemoattractants: In an in vivo inflammatory environment, multiple

chemoattractants are present. Even if AZD-4818 effectively blocks CCR1, other chemokines

acting through different receptors could still be driving cell migration.
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Model-Specific Factors: The specific inflammatory stimulus and the genetic background of

the animal model can influence the dominant chemoattractant pathways.

Troubleshooting Guides
Problem: No significant difference in lung function
(FEV1) between AZD-4818 and placebo in a clinical trial
setting.

Possible Cause 1: Insufficient Dose or Target Engagement.

Troubleshooting: Review the preclinical dose-response data. Was there a clear

relationship between the dose, plasma concentration, and a pharmacodynamic marker of

CCR1 inhibition? Were plasma concentrations in the clinical trial consistent with

efficacious levels in preclinical models?[2][3]

Possible Cause 2: Inappropriate Patient Population.

Troubleshooting: Analyze patient baseline characteristics. Was there a specific sub-

population of COPD patients with a high CCR1-driven inflammatory signature? Future

studies could incorporate biomarkers to select patients more likely to respond.

Possible Cause 3: Redundancy of Inflammatory Pathways.

Troubleshooting: Consider combination therapies. Blocking CCR1 alone may be

insufficient. Investigating the combination of AZD-4818 with other anti-inflammatory agents

could be a potential strategy.[6]

Problem: AZD-4818 fails to reduce neutrophil influx in a
mouse model of COPD.

Possible Cause 1: Inadequate Dosing or Route of Administration.

Troubleshooting: A preclinical study in mice showed that nebulized inhalation of AZD-4818
did inhibit neutrophil influx. Ensure the dose and delivery method are appropriate for the

model. For systemic administration, confirm adequate drug exposure in the lung tissue.
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Possible Cause 2: The chosen inflammatory stimulus is not primarily CCR1-dependent.

Troubleshooting: Different stimuli (e.g., cigarette smoke, LPS, elastase) can trigger

different inflammatory cascades. Characterize the key chemokines involved in your

specific model. Consider using CCR1 knockout mice as a control to confirm the

importance of this receptor in your experimental setup.

Possible Cause 3: Timing of treatment and assessment.

Troubleshooting: The timing of drug administration relative to the inflammatory insult is

critical. Administering AZD-4818 prophylactically versus therapeutically can yield different

results. Optimize the treatment window based on the known kinetics of neutrophil

recruitment in your model.

Data Presentation
Table 1: Summary of Key Phase II Clinical Trial Data for AZD-4818 in COPD (NCT00629239)

Parameter
AZD-4818
(n=33)

Placebo (n=32) p-value Citation

Change from

Baseline in FEV1

(L)

+0.026 - 0.69 [2][3][4]

Change from

Baseline in

Morning PEF

(L/min)

-6 - 0.23 [2][3][4]

Treatment-

Related Adverse

Events

13 14 - [2][3]

Serious Adverse

Events
2 0 - [2][3]

Discontinuations 7 4 - [2][3]
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Experimental Protocols
Preclinical Model: Elastase-Induced Emphysema in Mice
This protocol is a general guideline for inducing a COPD-like phenotype in mice to test the

efficacy of compounds like AZD-4818.

Animal Model: C57BL/6 mice are commonly used.

Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation or

intraperitoneal injection of ketamine/xylazine).

Elastase Instillation:

Administer a single intratracheal or oropharyngeal instillation of porcine pancreatic

elastase (PPE). The dose of PPE needs to be optimized for the desired severity of

emphysema.

A typical dose might be 0.2 IU of PPE in 50 µL of sterile saline.

AZD-4818 Administration:

AZD-4818 can be administered via various routes, including oral gavage, intraperitoneal

injection, or nebulized inhalation. The dose and frequency will depend on the compound's

pharmacokinetic profile.

Treatment can be initiated before (prophylactic) or after (therapeutic) elastase instillation.

Endpoint Analysis (typically 2-4 weeks post-elastase):

Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (e.g.,

neutrophils, macrophages) by cell counting and differential analysis.

Histology: Perfuse and fix the lungs to assess lung architecture, mean linear intercept (a

measure of airspace enlargement), and inflammatory cell infiltration.

Lung Function: Measure lung mechanics using techniques like forced oscillation or

plethysmography.
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In Vitro Assay: Neutrophil Chemotaxis
This assay assesses the ability of AZD-4818 to block the migration of neutrophils towards a

CCR1 ligand.

Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density

gradient centrifugation (e.g., with Ficoll-Paque and dextran sedimentation).

Chemotaxis Chamber: Use a Boyden chamber or a similar transwell system with a porous

membrane (typically 3-5 µm pore size).

Assay Setup:

Add a chemoattractant solution (e.g., recombinant human MIP-1α/CCL3 at an optimized

concentration) to the lower chamber.

Pre-incubate the isolated neutrophils with different concentrations of AZD-4818 or a

vehicle control.

Add the pre-incubated neutrophils to the upper chamber.

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period

that allows for optimal migration (e.g., 60-90 minutes).

Quantification of Migration:

Count the number of neutrophils that have migrated to the lower chamber using a

hemocytometer or an automated cell counter.

Alternatively, migrated cells can be lysed and quantified using a fluorescent dye (e.g.,

Calcein-AM).

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of

AZD-4818 compared to the vehicle control.

Mandatory Visualization
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Caption: CCR1 Signaling Pathway and the inhibitory action of AZD-4818.
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Caption: A logical workflow for troubleshooting negative AZD-4818 experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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